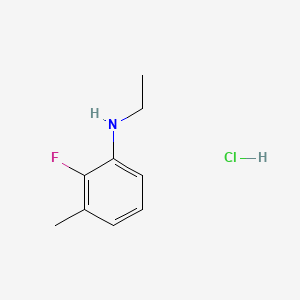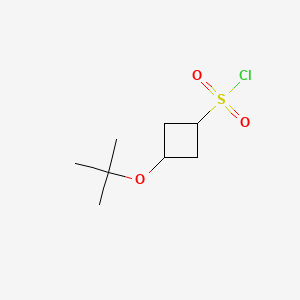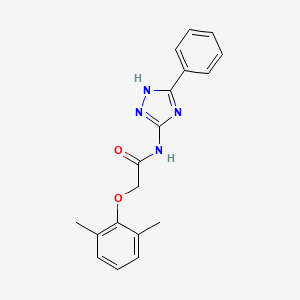
Ethyl 2-amino-2-(2-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(2-methoxyphenyl)glycinate , is a chemical compound with the molecular formula C₁₁H₁₅NO₃. It belongs to the class of amino acid derivatives and features an amino group (NH₂) and an ethyl ester group (CO₂C₂H₅) attached to the central carbon atom. The compound’s systematic name reflects its structure: an ethyl ester of 2-(2-methoxyphenyl)glycine.
Méthodes De Préparation
Synthetic Routes: The synthesis of ethyl 2-amino-2-(2-methoxyphenyl)acetate involves the reaction of 2-(2-methoxyphenyl)glycine with ethyl chloroacetate. Here’s a step-by-step procedure:
-
Protection of the Amino Group: : The amino group in 2-(2-methoxyphenyl)glycine is protected using a suitable reagent (e.g., TsOH, toluenesulfonic acid). This step prevents unwanted side reactions during subsequent steps.
-
Reaction with Ethyl Chloroacetate: : The protected 2-(2-methoxyphenyl)glycine reacts with ethyl chloroacetate in the presence of a base (such as diisopropylethylamine, DIPEA) to form this compound.
Industrial Production Methods: While not widely produced on an industrial scale, this compound can be synthesized in the laboratory using the methods described above.
Analyse Des Réactions Chimiques
Ethyl 2-amino-2-(2-methoxyphenyl)acetate can participate in various chemical reactions:
Hydrolysis: Treatment with acid or base leads to hydrolysis of the ester group, yielding 2-(2-methoxyphenyl)glycine.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common reagents include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).
Applications De Recherche Scientifique
Chemistry::
Building Block: Ethyl 2-amino-2-(2-methoxyphenyl)acetate serves as a building block for more complex molecules.
Drug Synthesis: Researchers use it as an intermediate in the synthesis of pharmaceutical compounds.
Pharmacology: Investigating its potential as a drug candidate.
Metabolism Studies: Studying its metabolic fate in living organisms.
Fine Chemicals: Used in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action for this compound remains an area of ongoing research. its structural features suggest potential interactions with cellular receptors or enzymes.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(2-methoxyphenyl)acetate shares similarities with other amino acid derivatives, such as ethyl 2-aminoacetate and ethyl 2-(4-methoxyphenyl)glycinate. Its uniqueness lies in the combination of the 2-(2-methoxyphenyl) substituent and the ethyl ester group.
Propriétés
Numéro CAS |
500772-69-0 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7,10H,3,12H2,1-2H3 |
Clé InChI |
KTCGUJPDEROXJN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


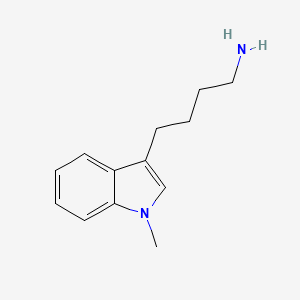
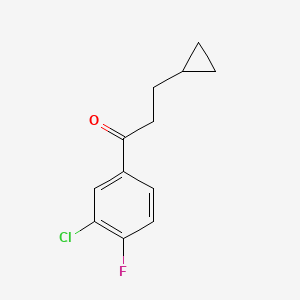
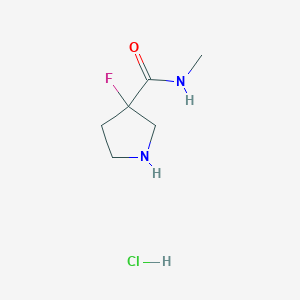
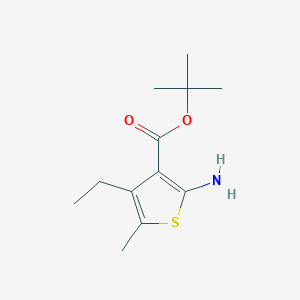
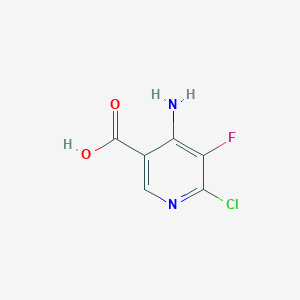
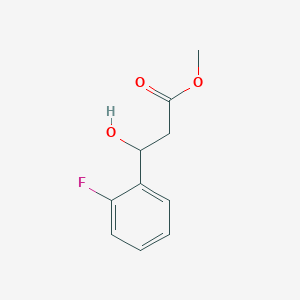

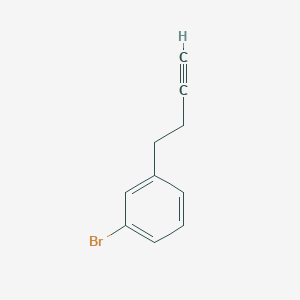
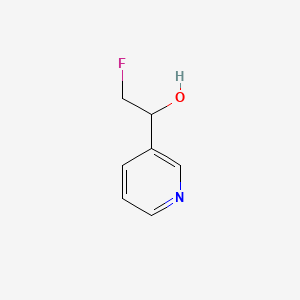
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)

